molecular formula C15H22O3 B095282 Ketopelenolid-A CAS No. 17909-92-1

Ketopelenolid-A

Cat. No.: B095282
CAS No.: 17909-92-1
M. Wt: 250.33 g/mol
InChI Key: KLZWSNKEPLKAOS-KBQMSFDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ketopelenolid-A involves several steps, starting from readily available precursors. . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ketopelenolid-A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

CAS No.

17909-92-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione

InChI

InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1

InChI Key

KLZWSNKEPLKAOS-KBQMSFDJSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C

SMILES

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C

Canonical SMILES

CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C

melting_point

114°C

physical_description

Solid

Synonyms

ketopelenolid-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketopelenolid-A
Reactant of Route 2
Ketopelenolid-A
Reactant of Route 3
Ketopelenolid-A
Reactant of Route 4
Ketopelenolid-A
Reactant of Route 5
Ketopelenolid-A
Reactant of Route 6
Ketopelenolid-A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.